tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate is a chemical compound with significant utility in research. Its molecular formula is , and it has a molecular weight of approximately 300.5 g/mol. The compound typically exhibits a purity of around 95% and is cataloged under the CAS number 1221341-88-3. The compound's structure features a tert-butyl group, an amine group, and a propanoate moiety, which contribute to its chemical properties and potential applications in scientific research .
This compound is primarily sourced from chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical development. It falls under the classification of organic compounds, specifically as an ester due to the presence of the propanoate group. The compound's classification as a tertiary amine also highlights its potential interactions in biological systems .
Methods of Synthesis
The synthesis of tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate can be achieved through several methods, typically involving the reaction of tert-butyl 2-methylpropanoate with diethylaminopentanamine.
Technical Details
The molecular structure of tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate can be represented using various structural formulas:
InChI=1S/C17H36N2O2/c1-8-19(9-2)12-10-11-15(4)18-13-14(3)16(20)21-17(5,6)7/h14-15,18H,8-13H2,1-7H3
CCN(CC)CCCC(C)NCC(C)C(=O)OC(C)(C)C
This data indicates that the compound contains multiple functional groups, including an amine and an ester, which are crucial for its reactivity and interactions in biological systems .
tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate can participate in various chemical reactions due to its functional groups:
The mechanism of action for tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate is not fully elucidated but is believed to involve modulation of biological pathways through interactions with specific receptors or enzymes. The diethylamino group may influence membrane permeability or receptor binding affinity, enhancing its potential as a pharmaceutical agent.
Physical Properties:
Chemical Properties:
Relevant Data:
These properties make it suitable for various laboratory applications where solubility and reactivity are essential considerations .
tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate has several scientific uses:
This compound represents a valuable asset in both academic research and industrial applications due to its versatile chemistry and potential therapeutic implications .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: